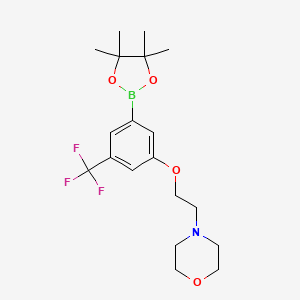

3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid, pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid, pinacol ester, also known as MTFB, is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and chemical biology. MTFB is a potent inhibitor of proteasome-associated deubiquitinases (DUBs), which play a crucial role in protein degradation and turnover.

Scientific Research Applications

Phosphorescence Properties of Arylboronic Esters

Arylboronic esters, including phenylboronic acid pinacol esters, exhibit phosphorescence in the solid state at room temperature, challenging the general notion that phosphorescent organic molecules require heavy atoms and/or carbonyl groups. This finding may update the understanding of phosphorescent organic molecules and their applications in organic synthesis and materials science (Shoji et al., 2017).

Applications in Organic Synthesis

Arylboronic esters play a crucial role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. They can be synthesized through palladium-catalyzed cross-coupling reactions, offering a pathway to create unsymmetrical 1,3-dienes and facilitate the synthesis of complex organic molecules (Takagi et al., 2002).

Solid-State Protection Chemistry

Phenylboronic acids and esters, including pinacol esters, are used in solid-state protection chemistry. This method excludes the need for catalysts or auxiliaries, offering a waste-free and facile approach to protect sensitive compounds like diamines and diols (Kaupp et al., 2003).

Synthesis of Substituted Terphenyls

Phenyl-1,4-diboronic acid bis-pinacol ester has been used in Suzuki cross-coupling reactions with aryl halides to produce symmetrical terphenyls, demonstrating the utility of boronic esters in synthesizing complex aromatic structures (Chaumeil et al., 2002).

Hydrolysis Susceptibility at Physiological pH

The hydrolysis behavior of phenylboronic pinacol esters under physiological conditions has been studied, highlighting the need for careful consideration when using these compounds for pharmacological applications due to their marginal stability in water (Achilli et al., 2013).

properties

IUPAC Name |

4-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenoxy]ethyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27BF3NO4/c1-17(2)18(3,4)28-20(27-17)15-11-14(19(21,22)23)12-16(13-15)26-10-7-24-5-8-25-9-6-24/h11-13H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQJDMOBZAYRTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCN3CCOCC3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27BF3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid, pinacol ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2852652.png)

![Ethyl 5-({4-chloro-2-[(hydroxyimino)methyl]phenoxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2852653.png)

![7-methyl-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2852668.png)

![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2852670.png)

![benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2852671.png)